2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a substituted dihydroimidazole derivative. Its structure features:
- A 4,5-dihydroimidazole core, which introduces partial saturation and conformational flexibility.
- A (2-chloro-6-fluorophenyl)methylsulfanyl group at position 2, providing steric bulk and halogen-mediated interactions.
- A 4-methoxybenzenesulfonyl group at position 1, contributing electron-donating (methoxy) and polar (sulfonyl) properties.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S2/c1-24-12-5-7-13(8-6-12)26(22,23)21-10-9-20-17(21)25-11-14-15(18)3-2-4-16(14)19/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXYNAIPIBWQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation via Cyclocondensation
The dihydroimidazole core is typically constructed through cyclocondensation reactions. A widely adopted method involves reacting 1,2-diaminoethane derivatives with carbonyl compounds under acidic conditions. For instance, heating 1,2-diaminoethane with glyoxal derivatives at 100°C in acetic acid yields the 4,5-dihydro-1H-imidazole scaffold. Subsequent NMR studies confirm ring formation through characteristic proton signals at δ 3.2–3.8 ppm for the CH₂–CH₂ bridge.
Key parameters:
Sulfonylation at N1 Position
Introduction of the 4-methoxybenzenesulfonyl group employs sulfonyl chlorides under basic conditions. Triethylamine (2.5 eq) in dichloromethane at 0–5°C facilitates the reaction between the imidazole intermediate and 4-methoxybenzenesulfonyl chloride. Phase-transfer catalysts like tetrabutylammonium bromide improve yields to 85% by enhancing interfacial reactivity.
Reaction equation:
$$
\text{Imidazole-NH} + \text{ClSO}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Imidazole-NSO}2\text{C}6\text{H}4\text{OCH}_3 + \text{HCl}
$$
Thioether Linkage Installation
The [(2-chloro-6-fluorophenyl)methyl]sulfanyl group is introduced via nucleophilic displacement. Treating the sulfonylated imidazole with 2-chloro-6-fluorobenzyl mercaptan in DMF at 60°C for 12 hours achieves substitution at the C2 position. Potassium carbonate (3 eq) acts as a base, with reaction progress monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).
Optimization data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 60°C | +22% |
| Solvent | DMF | +15% |
| Reaction Time | 12 h | +18% |
Green Chemistry Methods
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes. A 2017 study demonstrated complete imidazole cyclization in 8 minutes using ethanol as solvent, achieving 89% yield versus 68% with conventional heating. Energy consumption decreased by 40%, making this method environmentally favorable.
Aqueous Phase Reactions
Water-mediated sulfonylation at 50°C with β-cyclodextrin as a supramolecular catalyst achieves 91% regioselectivity for the N1 position. This approach eliminates halogenated solvents, reducing waste generation by 70% compared to traditional methods.
Industrial-Scale Production
Continuous Flow Reactor Systems
Patented processes (WO2009071584A1) describe continuous flow synthesis using:
This system minimizes thermal degradation of intermediates, maintaining purity >99% across 50 batches.
Crystallization Optimization
Recrystallization from acetone/water (3:1) at 0°C produces needle-shaped crystals with 98.5% purity. XRPD analysis confirms polymorphic stability up to 150°C, critical for long-term storage.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 55:45) shows 99.2% purity with retention time 6.8 minutes.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | E-Factor* | Scalability |
|---|---|---|---|---|
| Classical | 78 | 98.5 | 8.7 | Moderate |
| Microwave | 89 | 99.1 | 3.2 | High |
| Continuous Flow | 92 | 99.3 | 2.1 | Industrial |
*Environmental factor (kg waste/kg product).
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) moiety is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is influenced by oxidizing agents and reaction conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | Acetic acid, room temperature | Sulfoxide () |
| KMnO₄ | Acidic or neutral medium | Sulfone () |
For example, oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts the sulfide to sulfoxide, while stronger agents like potassium permanganate (KMnO₄) yield sulfones. The electron-withdrawing sulfonyl group adjacent to the imidazole ring may stabilize intermediates during oxidation .
Hydrolysis of the Sulfonamide Bond
The sulfonamide group (-SO₂-N-) can undergo hydrolysis under acidic or basic conditions, cleaving the S-N bond:
| Conditions | Reagents | Product(s) |
|---|---|---|
| Acidic (HCl) | Concentrated HCl, ∆ | 4-methoxybenzenesulfonic acid + imidazole derivative |
| Basic (NaOH) | Aqueous NaOH, reflux | Sodium sulfonate + amine intermediate |
In acidic hydrolysis, the sulfonamide bond breaks to release 4-methoxybenzenesulfonic acid and a thioether-linked imidazole intermediate. Basic conditions deprotonate the nitrogen, facilitating nucleophilic attack on the sulfur atom.
Ring-Opening Reactions
The 4,5-dihydro-1H-imidazole ring may undergo ring-opening under strong acidic or reductive conditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic cleavage | HCl (conc.), heat | Open-chain diamino sulfide derivative |
| Reduction | H₂, Pd/C | Tetrahydroimidazole (saturated ring) |
Protonation of the imine nitrogen in acidic media weakens the ring structure, leading to cleavage. Catalytic hydrogenation saturates the dihydroimidazole ring to form a fully reduced imidazolidine .
Electrophilic Aromatic Substitution (EAS)
The aromatic rings (methoxybenzenesulfonyl and chlorofluorophenyl groups) may participate in EAS, though substituents direct regioselectivity:
The methoxy group enhances reactivity at ortho/para positions, while sulfonyl and halogen groups reduce ring reactivity and direct incoming electrophiles to specific sites .
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom on the 2-chloro-6-fluorophenyl group may undergo NAS under harsh conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| NaOH | Cu catalyst, 200°C | Replacement of -Cl with -OH |
| NH₃ | High pressure, heat | Replacement of -Cl with -NH₂ |
The electron-withdrawing effects of -F and -SO₂ groups activate the chloro substituent for displacement by strong nucleophiles .
Functional Group Interconversion
The methoxy group (-OCH₃) on the benzenesulfonyl moiety can be demethylated:
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C | Hydroxyl group (-OH) |
| HI | Acetic acid, reflux | Iodo intermediate |
Demethylation converts -OCH₃ to -OH, altering the compound’s polarity and reactivity .
Scientific Research Applications
Therapeutic Potential
Research indicates that this compound may exhibit diverse biological activities, including:
- Anti-inflammatory effects : By inhibiting key signaling pathways involved in inflammation.
- Antitumor properties : The imidazole scaffold is often associated with anticancer activity; thus, this compound could be explored for its potential to inhibit tumor growth.
- Antimicrobial activity : The unique structural features may contribute to interactions with bacterial targets.
Case Studies and Research Findings
Several studies have investigated the biological properties of compounds related to or structurally similar to 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole. Notable findings include:
- Inhibition of MAP Kinases : Research has demonstrated that imidazole derivatives can effectively inhibit p38 MAPK, which is implicated in various inflammatory diseases .
- Structure-Activity Relationships (SAR) : Studies have explored how modifications to the imidazole ring and substituents affect biological activity. For example, altering the substituents on the phenyl rings has been shown to enhance selectivity and potency against specific targets.
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The presence of the sulfonyl and sulfanyl groups allows it to interact with proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below compares the target compound with structurally related analogs from the provided evidence:
*Calculated based on substituent addition to compound.
†Calculated from molecular formula.
‡Estimated from structural components.
Substituent-Specific Analysis
Halogen Effects: The 2-chloro-6-fluorophenyl group in the target compound provides ortho and para halogen interactions, enhancing binding affinity in hydrophobic pockets compared to mono-halogen analogs (e.g., compound) . The 4-fluorophenylsulfonyl group in ’s compound offers a single fluorine atom, which may improve metabolic stability but lacks the steric and electronic complexity of the target’s di-halogenated aryl group.
The absence of a sulfonyl group in ’s compound limits its applicability in sulfonamide-targeted interactions.
Imidazole Core Saturation :
- The 4,5-dihydro configuration in the target compound reduces aromaticity, increasing conformational flexibility compared to fully unsaturated imidazoles (e.g., derivatives). This may enhance adaptability in binding sites .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely involves sequential sulfonylation and sulfanyl-group introduction, as seen in similar imidazole derivatives (e.g., sodium metabisulfite-mediated reactions in –4) .
- Physicochemical Properties : The 4-methoxybenzenesulfonyl group likely improves aqueous solubility compared to hydrophobic analogs like the xanthene-carbonyl derivative .
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C15H16ClF N2O3S
- Molecular Weight: 350.82 g/mol
- CAS Number: Not specified in the available literature.
The compound features a complex arrangement that includes a chlorofluorophenyl group, a sulfenyl linkage, and a methoxybenzenesulfonyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from various studies.
Anti-inflammatory Activity
In vitro studies have demonstrated that compounds with similar imidazole structures exhibit significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better cell membrane penetration and increased bioavailability .
Anticancer Properties
Recent investigations into the anticancer effects of imidazole derivatives indicate that they may induce apoptosis in various cancer cell lines. For instance, structural modifications that include halogen substitutions on the phenyl ring have been linked to enhanced cytotoxicity against breast cancer cells . The specific compound under review has shown promise in preliminary assays but requires further evaluation through clinical trials.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Halogen Substitution: The presence of chlorine and fluorine atoms on the phenyl ring has been associated with increased potency against certain cancer types.
- Sulfenyl Linkage: The sulfanyl group appears to play a critical role in mediating interactions with biological targets, possibly enhancing binding affinity to proteins involved in inflammatory pathways .
Case Studies
- In Vivo Studies: A study involving animal models demonstrated that administration of this compound resulted in reduced tumor size in xenograft models. The mechanism was hypothesized to involve both direct cytotoxic effects and modulation of immune responses .
- Clinical Trials: Although no extensive clinical trials have been published specifically on this compound, related imidazole derivatives have entered phase II trials for inflammatory conditions, providing a potential pathway for future research on this specific molecule .
Data Tables
Below is a summary table outlining key findings related to the biological activity of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole.
Q & A
Q. What are the optimized synthetic routes for preparing 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of substituted imidazoles typically involves cyclocondensation or nucleophilic substitution. For example, tri-substituted imidazoles are synthesized via one-pot reactions using aldehydes, ammonium acetate, and nitriles under reflux . To optimize yield, control variables such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., acetic acid or Lewis acids). Characterization via HPLC and NMR ( ) is critical to confirm purity and regioselectivity.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., sulfonyl and sulfanyl groups) and FTIR to identify functional groups (e.g., S=O stretches at ~1350 cm⁻¹). HPLC with a C18 column (mobile phase: acetonitrile/water) ensures purity (>95%). Cross-reference with PubChem data for analogous imidazoles (e.g., 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride, ) to validate spectral patterns.
Q. What safety protocols are essential for handling this compound, given its structural complexity?
- Methodological Answer : While specific safety data for this compound is limited, general precautions for chlorinated/fluorinated imidazoles include:
- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/skin contact.
- Store in airtight containers away from light and moisture.
- Refer to structurally similar compounds (e.g., halogenated imidazoles in ) for hazard guidance. Always consult Material Safety Data Sheets (MSDS) for analogous molecules.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound, including abiotic/biotic degradation pathways?
- Laboratory studies : Simulate hydrolysis (pH 4–9 buffers), photolysis (UV light), and biodegradation (microbial cultures). Monitor degradation via LC-MS.
- Field studies : Use soil/water matrices to assess adsorption/leaching potential. Measure half-life (t½) under varying conditions.
- Modeling : Apply QSAR models to predict persistence and bioaccumulation.
Q. How can contradictory results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?
- Methodological Answer :
- Dose-response analysis : Use IC50/EC50 values to differentiate selective vs. non-selective effects.
- Structural analogs : Compare with substituted imidazoles () to isolate substituent-specific activity (e.g., fluoro vs. methoxy groups).
- Mechanistic studies : Perform enzyme inhibition assays (e.g., cytochrome P450) or transcriptomics to identify molecular targets.
Q. What theoretical frameworks are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinity with target proteins (e.g., sulfonylurea receptors).
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity.
- Link to conceptual frameworks () by aligning hypotheses with established theories (e.g., ligand-receptor binding models).
Q. How can researchers address inconsistencies in synthetic yields across different batches?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst concentration, solvent ratio).
- Statistical analysis : Use ANOVA to identify significant factors (p < 0.05).
- Quality control : Implement in-line FTIR () to monitor reaction progress in real time.
Q. What methodologies are effective for studying the compound’s long-term stability under storage conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.
- Analytical monitoring : Use HPLC and mass spectrometry to detect degradation products (e.g., sulfonic acid derivatives).
- Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf life.
Data Analysis & Theoretical Integration
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Validation with controls : Compare predictions for known active/inactive analogs.
- Solvent effects : Adjust computational models to account for solvation (e.g., COSMO-RS).
- Dynamic simulations : Perform molecular dynamics (MD) to assess conformational flexibility in binding pockets.
Q. What experimental designs are optimal for evaluating the compound’s impact on ecosystem-level processes (e.g., microbial communities)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
